REACTION_SMILES
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[CH2:1]([CH:2]=[CH2:3])[Si:4]([c:5]1[cH:6][cH:7][c:8]([C:11]#[C:12][Si:13]([CH3:14])([CH3:15])[CH3:16])[cH:9][cH:10]1)([CH3:17])[CH3:18].[CH3:22][OH:23].[ClH:21].[K+:20].[OH-:19]>>[CH2:1]([CH:2]=[CH2:3])[Si:4]([c:5]1[cH:6][cH:7][c:8]([C:11]#[CH:12])[cH:9][cH:10]1)([CH3:17])[CH3:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CC[Si](C)(C)c1ccc(C#C[Si](C)(C)C)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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C#Cc1ccc([Si](C)(C)CC=C)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |